ethyl {4-[3-amino-1-(1,3-benzodioxol-5-yl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate
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Overview
Description
ETHYL 2-{4-[3-AMINO-1-(1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE is a complex organic compound that features a benzodioxole moiety, a pyrazole ring, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{4-[3-AMINO-1-(1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE typically involves multiple steps, including the formation of the benzodioxole moiety, the pyrazole ring, and the ethyl ester group. One common synthetic route involves the following steps :
Formation of the Benzodioxole Moiety: This step involves the reaction of a suitable precursor with a brominated benzodioxole compound in the presence of a palladium catalyst (PdCl2) and a phosphine ligand (xantphos) in a solvent like 1,4-dioxane at elevated temperatures (130°C).
Formation of the Pyrazole Ring: The intermediate product from the first step is then reacted with ethyl bromoacetate in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF) at 50°C for 2 hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{4-[3-AMINO-1-(1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH) at elevated temperatures (40°C).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent like DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
ETHYL 2-{4-[3-AMINO-1-(1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE has several scientific research applications, including:
Medicinal Chemistry: The compound is being investigated for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells.
Biological Studies: It is used in studies to understand the mechanisms of action of benzodioxole-containing compounds and their interactions with biological targets.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of ETHYL 2-{4-[3-AMINO-1-(1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE involves its interaction with tubulin, a protein that is essential for microtubule formation. By binding to tubulin, the compound inhibits its polymerization, leading to mitotic arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents like paclitaxel and vinblastine .
Comparison with Similar Compounds
ETHYL 2-{4-[3-AMINO-1-(1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE can be compared with other benzodioxole-containing compounds, such as:
ETHYL 2-AMINO-4-(1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE: This compound also contains a benzodioxole moiety and has been studied for its potential biological activities.
ETHYL 2-AMINO-4-(1,3-BENZODIOXOL-5-YL)-1-(4-FLUOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE:
The uniqueness of ETHYL 2-{4-[3-AMINO-1-(1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H19N3O6 |
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Molecular Weight |
361.3 g/mol |
IUPAC Name |
ethyl 2-[4-[3-amino-1-(1,3-benzodioxol-5-yl)-3-oxopropyl]-5-oxo-1,2-dihydropyrazol-3-yl]acetate |
InChI |
InChI=1S/C17H19N3O6/c1-2-24-15(22)7-11-16(17(23)20-19-11)10(6-14(18)21)9-3-4-12-13(5-9)26-8-25-12/h3-5,10H,2,6-8H2,1H3,(H2,18,21)(H2,19,20,23) |
InChI Key |
IJASDLCDCJOGMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=O)NN1)C(CC(=O)N)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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